Methyl 2-(2-iminopyrimidin-1(2H)-yl)acetate
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Overview
Description
Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate is a heterocyclic compound featuring a pyrimidine ring fused with an imino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyrimidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyrimidine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The imino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate.
Methyl chloroacetate: Another precursor used in the synthesis.
Pyrimidine derivatives:
Uniqueness
Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate is unique due to its combination of a pyrimidine ring, imino group, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2-(2-iminopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-6(11)5-10-4-2-3-9-7(10)8/h2-4,8H,5H2,1H3 |
InChI Key |
SELDONMLSOAENR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC=NC1=N |
Origin of Product |
United States |
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